N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound with a unique structure that includes methoxyphenyl and trimethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-28-18-9-7-17(8-10-18)25-24(32)27-13-12-26-11-5-6-19(26)22(27)16-14-20(29-2)23(31-4)21(15-16)30-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAASXYSJJSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with molecular targets within biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with other compounds that have similar structural features, such as other pyrrolo[1,2-a]pyrazine derivatives. These comparisons can highlight the unique properties of the compound, such as its specific reactivity or biological activity. Similar compounds include:
- Pyrrolo[1,2-a]pyrazine derivatives with different substituents.
- Compounds with methoxyphenyl and trimethoxyphenyl groups but different core structures.
Biological Activity
N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and specific case studies that highlight its efficacy against various biological targets.
Synthesis of the Compound
The compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:
- Step 1: Formation of the pyrrolo[1,2-a]pyrazine core.
- Step 2: Introduction of the 4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups through electrophilic aromatic substitution.
- Step 3: Conversion to the carbothioamide form via thioketone intermediates.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity and mechanism of action.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.10 - 4.16 | Induces early apoptosis and cell cycle arrest |
| A2780 (Ovarian Cancer) | IC50 not specified | Inhibition of tubulin polymerization and oncogenic kinases |
| HT29 (Colon Cancer) | IC50 not specified | Induction of preG1 and G2/M phase arrest |
These results indicate that the compound may act as a potent anticancer agent by interfering with critical cellular processes involved in cancer proliferation.
Apoptosis Induction
The compound has been shown to induce apoptosis in MCF-7 cells through mitochondrial pathways. Mechanistic studies revealed:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Activation of caspases leading to cell death.
Kinase Inhibition
Further investigations into kinase profiling have indicated that this compound inhibits multiple oncogenic kinases. This inhibition contributes to its antitumor effects by disrupting signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Case Study 1: MCF-7 Cell Line Analysis
A study focused on the effects of this compound on the MCF-7 breast cancer cell line demonstrated:
- Cell Cycle Arrest: The compound caused significant G0/G1 phase arrest.
- Apoptotic Markers: Increased levels of Annexin V and reduced mitochondrial membrane potential were observed.
Case Study 2: In Vivo Efficacy
In vivo studies in murine models showed a marked reduction in tumor size when treated with this compound compared to control groups. Histological analyses revealed:
- Decreased mitotic figures in tumor samples.
- Enhanced apoptotic bodies indicating effective induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
